molecular formula C18H19NO3S B12613242 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid CAS No. 649773-59-1

3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid

Katalognummer: B12613242
CAS-Nummer: 649773-59-1
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: USLDHGGCJPRRHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid is an organic compound that features a benzoic acid core with a sulfanylacetamido substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid typically involves multi-step organic reactions. One common method starts with the acylation of 2-(propan-2-yl)phenyl sulfide with chloroacetyl chloride to form 2-{[2-(propan-2-yl)phenyl]sulfanyl}acetyl chloride. This intermediate is then reacted with 3-aminobenzoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets. The sulfanylacetamido group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid:

    2-(Propan-2-yl)phenyl sulfide: A precursor in the synthesis of the target compound.

    3-Aminobenzoic acid: Another precursor used in the synthesis.

Uniqueness

This compound stands out due to its combination of a sulfanyl group and an acetamido group attached to a benzoic acid core. This unique structure imparts specific chemical properties and potential biological activities that are not commonly found in other similar compounds.

Eigenschaften

CAS-Nummer

649773-59-1

Molekularformel

C18H19NO3S

Molekulargewicht

329.4 g/mol

IUPAC-Name

3-[[2-(2-propan-2-ylphenyl)sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C18H19NO3S/c1-12(2)15-8-3-4-9-16(15)23-11-17(20)19-14-7-5-6-13(10-14)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22)

InChI-Schlüssel

USLDHGGCJPRRHX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.